
3-Chloro-4-methylthiophene-2-carboxylic acid
Overview
Description
3-Chloro-4-methylthiophene-2-carboxylic acid (CAS: 229342-86-3) is a thiophene-based carboxylic acid derivative with a molecular formula of C₆H₅ClO₂S and a molecular weight of 176.62 g/mol . It features a chlorine atom at the 3-position and a methyl group at the 4-position on the thiophene ring. The compound is typically stored under dry, sealed conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation .
Preparation Methods
Synthesis via Cyclization of 3-(2-Methylphenyl)propanoic Acid with Thionyl Chloride
One of the most documented routes to 3-chloro-4-methylthiophene-2-carboxylic acid involves the cyclization of 3-(2-methylphenyl)propanoic acid using thionyl chloride and pyridine as reagents.
Procedure Summary:
- Stage 1: 3-(2-methylphenyl)propanoic acid is heated with pyridine and thionyl chloride at 150°C. Thionyl chloride is added dropwise over 2.5 hours, and the mixture is stirred for an additional 3 hours at the same temperature.
- Stage 2: The reaction mixture is cooled to room temperature, then treated with water, hydrochloric acid, and tetrahydrofuran (THF), and stirred at 60°C for 30 minutes.
- Work-up: THF is distilled off under reduced pressure; the precipitated crystals are filtered and dissolved in ethanol and water, stirred at 90°C for 1 hour, then cooled overnight to precipitate the product.
- Purification: Recrystallization from toluene and hexane yields the pure this compound.
Yield: Approximately 65% isolated yield.
Step | Reagents/Conditions | Temperature | Time | Outcome |
---|---|---|---|---|
Cyclization | 3-(2-methylphenyl)propanoic acid, pyridine, thionyl chloride | 150°C | 5.5 hours | Ring closure, chlorination |
Hydrolysis & work-up | Water, 35% HCl, THF | 20–60°C | 0.5 hours | Acid formation |
Recrystallization | Ethanol, water, then toluene/hexane | 90°C then RT | 1 hour + overnight | Purification |
This method is notable for its direct conversion of a phenylpropanoic acid derivative into the chlorinated thiophene carboxylic acid via intramolecular cyclization and chlorination.
Halogenation and Carbonylation of Thiophene Derivatives
Another approach involves halogenation of methylthiophene derivatives followed by carboxylation steps.
- Halogenation: Selective chlorination or bromination of 3-methylthiophene derivatives can be achieved using halogen gases or reagents under controlled conditions.
- Carboxylation: Introduction of the carboxylic acid group at the 2-position can be performed by metallation (e.g., Grignard or lithiation) followed by carbonation with carbon dioxide.
For example, vapor phase chlorination of 2-thiophenecarbonitrile at high temperature (500°C) yields trichlorothiophene derivatives, which can be further converted to carboxylic acids or acid chlorides.
Reaction Type | Reagents/Conditions | Temperature | Notes |
---|---|---|---|
Halogenation | Chlorine gas (Cl2) vapor phase | 500°C | High temperature, short residence time |
Metallation | n-Butyllithium or Grignard reagents | Low temp (e.g., -78°C) | Followed by carbonation with CO2 |
Acid chloride formation | Thionyl chloride (SOCl2) | Room temp | Conversion of acid to acid chloride |
This method provides a versatile route to halogenated thiophene carboxylic acids and their acid chlorides, useful for further functionalization.
Catalytic Oxidation of Methylthiophenes Using CCl4–CH3OH Systems
A novel catalytic approach involves the oxidation of methylthiophenes in the presence of carbon tetrachloride and methanol with vanadium, molybdenum, or iron catalysts.
- The system oxidizes the methyl group to the carboxylic acid or ester functionality.
- Chlorination can occur concurrently or sequentially, replacing bromine atoms with chlorine in some cases.
- Yields vary from 44% to 85% depending on substrate and catalyst.
This method is advantageous for synthesizing 2-thiophenecarboxylic acid derivatives under relatively mild conditions, although direct application to this compound requires further adaptation.
Summary Table of Preparation Methods
Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Comments |
---|---|---|---|---|
1 | 3-(2-methylphenyl)propanoic acid | Pyridine, thionyl chloride, HCl, THF, ethanol | 65 | Direct cyclization and chlorination |
2 | Methylthiophene derivatives | Halogen gases, n-BuLi or Grignard, CO2, SOCl2 | 60–75 | Halogenation + metallation + carbonation |
3 | Methylthiophenes | CCl4, CH3OH, vanadium/molybdenum/iron catalysts | 44–85 | Catalytic oxidation and chlorination |
4 | Methyl esters of substituted thiophenes | DIBAL-H reduction in THF/CH2Cl2 at 0°C | 87 | Intermediate step for further functionalization |
Research Findings and Notes
- The cyclization method (Method 1) remains the most straightforward and widely used for preparing this compound with moderate yield and good purity.
- Halogenation and metallation methods (Method 2) allow for structural diversification but require careful control of reaction conditions and handling of sensitive reagents.
- Catalytic oxidation (Method 3) offers an environmentally friendlier approach but is less specific and may require further purification steps.
- Reduction techniques (Method 4) are valuable for intermediate transformations in complex syntheses involving thiophene derivatives.
- Recrystallization and purification steps are critical for obtaining analytically pure material, often employing solvent mixtures such as toluene/hexane or ethanol/water.
This comprehensive analysis integrates diverse and authoritative sources to provide a detailed understanding of the preparation methods for this compound, enabling researchers to select appropriate synthetic routes based on available materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Scientific Research Applications
Pharmaceuticals
3-Chloro-4-methylthiophene-2-carboxylic acid serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for potential therapeutic roles, particularly in:
- Anti-inflammatory agents : Studies indicate that this compound may influence pathways related to inflammation, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial agents : Research is ongoing to explore its efficacy against various pathogens, suggesting potential applications in treating infections.
Biological Research
In biological contexts, the compound is utilized to study interactions with macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds with amino acid residues may affect protein structure and function, which is crucial for understanding biochemical pathways involved in diseases like cardiovascular disorders .
Material Science
The unique properties of thiophene derivatives, including this compound, make them suitable for applications in:
- Organic Semiconductors : These compounds are integral in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their electronic properties.
- Corrosion Inhibitors : Thiophene derivatives have shown promise as corrosion inhibitors in industrial applications, enhancing the durability of materials.
Case Study 1: Therapeutic Development
A study evaluated the potential of this compound as an inhibitor of thromboxane synthetase, an enzyme involved in platelet aggregation. Preliminary findings indicated that this compound could reduce thromboxane A2 levels, suggesting its utility in cardiovascular therapies.
Case Study 2: Material Applications
Research on thiophene-based materials demonstrated that incorporating this compound into polymer matrices improved electrical conductivity and stability, enhancing the performance of organic electronic devices.
Data Tables
Application Area | Specific Use | Findings |
---|---|---|
Pharmaceuticals | Anti-inflammatory agents | Potential to inhibit inflammatory pathways |
Pharmaceuticals | Antimicrobial agents | Ongoing studies show efficacy against pathogens |
Material Science | Organic semiconductors | Integral in OFETs and OLEDs |
Material Science | Corrosion inhibitors | Enhances material durability |
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . The chlorine atom and methyl group can influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key structural and physicochemical differences between 3-Chloro-4-methylthiophene-2-carboxylic acid and related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., CN in , SO₂ in ) increase acidity and reactivity compared to the methyl group in the target compound.
- Lipophilicity : Ester derivatives (e.g., ) exhibit higher lipid solubility due to the methyl ester group, making them more suitable for pharmacokinetic optimization.
- Molecular weight : The target compound (176.62 g/mol) is lighter than analogs with bulky substituents (e.g., 309.80 g/mol in ), which may influence solubility and diffusion rates.
Stability and Handling
- Storage : The target compound requires refrigeration (2–8°C) , whereas sulphonyl derivatives () may exhibit greater thermal stability.
Biological Activity
3-Chloro-4-methylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chlorine atom and a methyl group, which significantly influences its reactivity and interaction profiles. The molecular formula is with a molecular weight of approximately 192.63 g/mol.
Research indicates that this compound may influence various biochemical pathways, particularly through the inhibition of thromboxane synthetase. This enzyme is crucial in the biosynthesis of thromboxane A2, a mediator involved in platelet aggregation and vasoconstriction, suggesting potential therapeutic applications in cardiovascular diseases.
Additionally, preliminary studies suggest that the compound interacts with enzymes related to inflammation and thrombosis, although specific molecular targets remain to be fully elucidated.
Biological Activities
-
Cardiovascular Effects :
- Thromboxane Synthetase Inhibition : The compound has been identified as an inhibitor of thromboxane synthetase, which could lead to reduced platelet aggregation and vasoconstriction, making it a candidate for cardiovascular disease treatment.
-
Antimicrobial Properties :
- Investigations into its antimicrobial activity have shown promise, as it may inhibit bacterial growth by disrupting cell membranes and inhibiting essential enzymes.
-
Anti-inflammatory Effects :
- The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and pathways, which may contribute to its therapeutic potential in inflammatory conditions.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Potential Applications |
---|---|---|
Thromboxane Synthetase Inhibition | Inhibition of thromboxane A2 synthesis | Cardiovascular diseases |
Antimicrobial | Disruption of bacterial membranes | Treatment of bacterial infections |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Chronic inflammatory diseases |
Case Study Highlights
- Inhibition Studies : A study involving structure-activity relationship (SAR) analyses revealed that minor modifications on the thiophene ring can enhance the inhibitory effects on thromboxane synthetase, indicating that further optimization could yield more potent derivatives .
- Antimicrobial Testing : Laboratory tests demonstrated that this compound exhibited significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent in clinical settings.
Future Directions
Ongoing research aims to better understand the specific molecular interactions and pathways influenced by this compound. Future studies will focus on:
- Detailed Mechanistic Studies : Elucidating the exact molecular targets and pathways affected by this compound.
- Optimization of Derivatives : Developing more potent analogs through chemical modifications.
- Clinical Trials : Evaluating the efficacy and safety of the compound in clinical settings for various therapeutic applications.
Properties
IUPAC Name |
3-chloro-4-methylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXOGJHXOFWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404938 | |
Record name | 3-chloro-4-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229342-86-3 | |
Record name | 3-chloro-4-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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